Tert-butyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Tert-butyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of a halomethyl ketone with 2-aminothiazole in ethanol under reflux conditions . Another method involves the use of tert-butyl chloroformate and 2-amino-4-methylthiazole-5-carboxylic acid in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.
Scientific Research Applications
Tert-butyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate
- 4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-5-carboxylic acid
Uniqueness
Tert-butyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H14N2O2S |
---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
tert-butyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C9H14N2O2S/c1-5-6(14-8(10)11-5)7(12)13-9(2,3)4/h1-4H3,(H2,10,11) |
InChI Key |
OSPBRXXEJNCNNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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